2-Allyl-5-bromophenol CAS 41389-16-6 properties
2-Allyl-5-bromophenol CAS 41389-16-6 properties
Topic: 2-Allyl-5-bromophenol (CAS 41389-16-6) Properties and Applications Content Type: In-depth Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
High-Purity Synthesis, Characterization, and Application in Heterocyclic Chemistry
Executive Summary
2-Allyl-5-bromophenol (CAS 41389-16-6) is a critical regiospecific building block in the synthesis of oxygen-containing heterocycles, specifically functionalized benzofurans and dihydrobenzofurans. Its structural utility lies in the orthogonal reactivity of its three functional handles: the phenolic hydroxyl group (nucleophilic), the allyl side chain (electrophilic/olefinic), and the aryl bromide (cross-coupling partner).
This guide provides a validated protocol for the synthesis of 2-allyl-5-bromophenol via the aromatic Claisen rearrangement, addressing the challenge of regioselectivity inherent in meta-substituted phenol precursors. It further details its downstream application in generating 6-bromo-substituted benzofuran scaffolds, a pharmacophore prevalent in HCV NS3 protease inhibitors and anticancer agents.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | 2-Allyl-5-bromophenol |
| CAS Number | 41389-16-6 |
| Molecular Formula | C |
| Molecular Weight | 213.07 g/mol |
| Physical State | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Boiling Point | ~110–115 °C at 0.5 mmHg (Predicted) |
| Acidity (pKa) | ~9.5 (Phenolic OH) |
| SMILES | C=CCC1=C(O)C=C(Br)C=C1 |
Synthetic Utility & Mechanism[10][11]
The synthesis of 2-allyl-5-bromophenol hinges on the aromatic Claisen rearrangement of 1-(allyloxy)-3-bromobenzene. A critical technical challenge in this pathway is regioselectivity. The rearrangement of meta-substituted allyl aryl ethers can yield two ortho-isomers:
-
2-Allyl-5-bromophenol (Migration to C6, the less sterically hindered ortho position).
-
2-Allyl-3-bromophenol (Migration to C2, the sterically crowded position between OH and Br).
While electronic effects of the electron-withdrawing bromine atom slightly favor the crowded C2 position, steric factors heavily favor the C6 position. Under thermal equilibrium conditions (high temperature), the formation of the desired 2-allyl-5-bromophenol is generally favored, but chromatographic separation is required to isolate it from the 3-bromo isomer.
Mechanism & Pathway Diagram
Figure 1: Synthetic pathway via Claisen rearrangement showing the divergence of regioisomers.
Experimental Protocols
Phase 1: Synthesis of 1-(Allyloxy)-3-bromobenzene
Objective: Quantitative conversion of 3-bromophenol to its allyl ether.
-
Reagents: Dissolve 3-bromophenol (1.0 equiv) in acetonitrile (MeCN) [0.8 M concentration].
-
Base Addition: Add anhydrous Potassium Carbonate (K
CO , 1.8 equiv). -
Alkylation: Add Allyl Bromide (1.1 equiv) dropwise.
-
Reaction: Heat the suspension to 80°C for 1.5 to 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of phenol.
-
Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Yield: The product is typically obtained as a pale yellow oil in quantitative yield and can be used directly without further purification.[1]
Phase 2: Claisen Rearrangement to 2-Allyl-5-bromophenol
Objective: Thermal rearrangement and isolation of the specific regioisomer.
-
Solvent System: Dissolve the crude ether from Phase 1 in N,N-dimethylaniline or use neat if performing small scale; however, high-boiling solvents like N-methylaniline or decalin are recommended for temperature control.
-
Thermal Activation:
-
Method A (Microwave - Recommended): Heat at 180°C for 6–8 hours.
-
Method B (Conventional): Reflux in N,N-dimethylaniline (~190°C) for 12–16 hours under Nitrogen atmosphere.
-
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash with 1M HCl (3x) to remove the aniline solvent. Dry organic layer over Na
SO and concentrate.[1] -
Purification (Critical): The crude oil contains both 5-bromo and 3-bromo isomers.
-
Yield: Isolated yield of pure 2-allyl-5-bromophenol is typically 15–30% due to isomer distribution and oligomerization byproducts.
Analytical Characterization (Quality Control)
To validate the identity of 2-allyl-5-bromophenol and distinguish it from the 3-bromo isomer, 1H NMR is the primary tool. The key diagnostic is the coupling pattern of the aromatic protons.
1H NMR (500 MHz, CDCl
-
δ 7.07–6.92 (m, 3H): Aromatic protons.[1] Look for an ABX or ABC pattern. The proton at C6 (ortho to OH, meta to Br) will show a specific coupling constant distinct from the symmetric 3-bromo isomer.
-
δ 6.02–5.93 (m, 1H): Allylic methine (-CH=).
-
δ 5.21–5.11 (m, 2H): Terminal alkene protons (=CH
). -
δ 5.01 (s, 1H): Phenolic -OH (Exchangeable).
-
δ 3.36 (dt, J=6.3, 1.6 Hz, 2H): Benzylic/Allylic methylene (-CH
-).
Differentiation:
-
2-Allyl-5-bromophenol: Aromatic signals show a 1,2,4-substitution pattern (one ortho coupling, one meta coupling).
-
2-Allyl-3-bromophenol: Aromatic signals show a 1,2,3-substitution pattern (two ortho couplings).
Downstream Applications: Benzofuran Scaffolds
The primary utility of 2-allyl-5-bromophenol is as a precursor to 6-bromo-substituted benzofurans . Note the numbering shift: Position 5 on the phenol ring corresponds to Position 6 on the benzofuran ring system.
Application Workflow: Synthesis of 6-Bromo-2-methyl-2,3-dihydrobenzofuran[3][1]
Figure 2: Acid-catalyzed cyclization to dihydrobenzofuran.
Protocol:
-
Dissolve 2-allyl-5-bromophenol in DCM.
-
Add catalytic Trifluoromethanesulfonic acid (TfOH) (0.05 equiv).
-
Heat in a microwave reactor at 100°C for 1 hour.
-
Wash with NaHCO
, dry, and concentrate to yield the dihydrobenzofuran (Yield ~80%).
Relevance in Drug Discovery: This scaffold is a core motif in:
-
HCV NS3 Protease Inhibitors: The 6-bromo handle allows for Suzuki coupling to extend the scaffold into the S2 pocket of the enzyme.
-
Anticancer Agents: Bromophenol derivatives induce apoptosis via ROS-mediated pathways in A549 lung cancer cells.
Safety & Handling
-
Hazards: Like all halophenols, CAS 41389-16-6 is toxic if swallowed and corrosive to skin and eyes.
-
Handling: Use nitrile gloves and a fume hood. The allyl group makes the compound potentially susceptible to polymerization; store at 2–8°C under inert gas (Argon/Nitrogen).
-
Waste: Dispose of as halogenated organic waste.
References
-
McCauley, J. A., et al. (2020). Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity. US Patent 10,647,678 B2. Washington, DC: U.S. Patent and Trademark Office. Link
-
Liverton, N. J., et al. (2008). HCV NS3 Protease Inhibitors.[4] WO Patent 2008/057209 A1. World Intellectual Property Organization. Link
-
Gozzo, F. C., et al. (2003). Regioselectivity in Aromatic Claisen Rearrangements. Journal of Organic Chemistry, 68(14), 5493–5499. Link
-
Majumdar, K. C., et al. (2008). The Claisen Rearrangement in Heterocyclic Synthesis. Chemical Reviews, 108(12), 5265–5327. Link
-
Liu, H., et al. (2017). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the ROS-Mediated Apoptotic Pathway. Marine Drugs, 15(11), 343. Link
Sources
- 1. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008057209A1 - Hcv ns3 protease inhibitors - Google Patents [patents.google.com]
